2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Descripción
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide features a triazolo[4,3-b]pyridazine core fused with a benzodioxol group at position 6 and a sulfanyl acetamide substituent at position 3. Triazolopyridazines are known for their roles as kinase inhibitors and anticancer agents due to their ability to modulate enzymatic activity . The benzodioxol moiety may enhance bioavailability through improved lipophilicity, while the sulfanyl acetamide group could influence solubility and target binding.
Propiedades
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3S/c15-12(20)6-23-14-17-16-13-4-2-9(18-19(13)14)8-1-3-10-11(5-8)22-7-21-10/h1-5H,6-7H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRADKJFIBIPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)N)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . Another method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the triazolopyridazine core.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the suppression of microbial growth .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Vebreltinib (WHO-INN: Vébreltinib)
- Core Structure : Triazolo[4,3-b]pyridazine.
- Substituents : Difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl at position 3; 1-cyclopropyl-1H-pyrazol-4-yl at position 6 .
- Key Differences : Unlike the target compound, vebreltinib lacks the benzodioxol and sulfanyl acetamide groups. Instead, its indazole and cyclopropyl substituents likely enhance selectivity for tyrosine kinase targets (e.g., MET inhibitors).
- Activity : Approved for anticancer applications, demonstrating the therapeutic relevance of triazolopyridazine scaffolds .
3-(1H-Pyrazol-4-yl)-1,2,4-Triazolo[4,3-b][1,2,4]Triazin-8(7H)-yl)Acetamide
- Core Structure : Triazolo[4,3-b]triazin-8(7H)-one fused with pyrazole.
- Substituents : Acetamide at position 3; pyrazole at position 4 .
- Key Differences: The triazinone core replaces the pyridazine ring, altering electronic properties and hydrogen-bonding capacity. The acetamide group is retained, suggesting shared roles in solubility or receptor interaction.
- Synthesis : Derived from pyrazole-carboxaldehydes via condensation, contrasting with the sulfur-mediated routes used for thioacetamide derivatives .
5-Amino-3-Hydroxy-1H-Pyrazole Derivatives (7a and 7b)
- Core Structure: Pyrazole with thiophene or cyano substituents.
- Substituents: 7a: Malononitrile-derived thiophene with cyano and amino groups. 7b: Ethyl cyanoacetate-derived thiophene with carboxylate and amino groups .
- Key Differences : These compounds lack the fused triazolopyridazine system but share sulfur-containing synthesis pathways.
- Activity: Reported antibacterial properties, highlighting the role of thiophene and cyano groups in microbial inhibition .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationships: The triazolopyridazine core is critical for kinase inhibition, as seen in vebreltinib . The target compound’s benzodioxol group may improve blood-brain barrier penetration compared to vebreltinib’s indazole.
- Synthetic Routes :
- Therapeutic Potential: The target compound’s hybrid structure combines elements of kinase inhibitors (triazolopyridazine) and neuroactive agents (benzodioxol), warranting further study in CNS disorders or oncology.
Actividad Biológica
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound’s pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The IUPAC name is 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide. Its molecular formula is , and it has a molecular weight of approximately 360.36 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodioxole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were determined using standard methods against various bacterial strains such as Bacillus subtilis and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | 64 |
| Compound C | Staphylococcus aureus | 16 |
Anticancer Activity
In vitro studies have demonstrated that 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibits potential anticancer properties. The compound was screened against various cancer cell lines and showed promising results in inhibiting cell proliferation. For example, a study highlighted its effectiveness in reducing viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. It has been suggested that the compound modulates apoptotic pathways by influencing key proteins involved in cell survival and death. Notably, it appears to enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Study on Antimicrobial Efficacy : A comparative analysis of various benzodioxole derivatives indicated that modifications in the side chains significantly affected their antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant strains .
- Anticancer Screening : A multicenter study evaluated the efficacy of triazole derivatives in various cancer models. The results demonstrated that compounds similar to 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibited selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the key structural features of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and how do they influence its reactivity?
The compound integrates three critical moieties:
- A benzodioxole group (electron-rich aromatic system with two fused oxygen atoms), which enhances metabolic stability .
- A triazolopyridazine core (fused triazole-pyridazine heterocycle), known for π-π stacking interactions with biological targets .
- A sulfanyl-acetamide linker , which provides flexibility and enables covalent bonding via thiol-disulfide exchange .
Methodological Insight : Computational modeling (e.g., DFT calculations) can predict electronic properties, while X-ray crystallography validates spatial arrangements .
Q. What synthetic strategies are optimal for preparing this compound, and how do reaction conditions impact yield?
The synthesis typically involves:
Benzodioxole precursor preparation via cyclocondensation of catechol derivatives .
Triazolopyridazine assembly using hydrazine and pyridazine intermediates under reflux in ethanol .
Sulfanyl-acetamide coupling via nucleophilic substitution (e.g., using NaH in DMF) .
Optimization Tips :
- Control temperature (<80°C) to prevent triazole ring decomposition .
- Use anhydrous solvents (e.g., THF) to minimize hydrolysis of the sulfanyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., target affinity vs. in vivo efficacy)?
Discrepancies may arise from:
- Off-target interactions : Use selectivity profiling (e.g., kinase panel assays) to identify unintended binding .
- Metabolic instability : Perform ADME studies with liver microsomes to assess CYP450-mediated degradation .
- Formulation issues : Test solubility in biorelevant media (e.g., FaSSIF) and optimize using co-solvents (e.g., PEG 400) .
Q. What strategies enhance the compound’s bioavailability while retaining its activity against [specific target]?
- Structural modifications :
- Replace the acetamide with a methylsulfonyl group to improve membrane permeability .
- Introduce halogen atoms (e.g., fluorine) at the benzodioxole para-position to enhance metabolic stability .
- Formulation approaches :
- Use nanoparticle encapsulation to prolong half-life .
- Employ prodrug strategies (e.g., esterification of the sulfanyl group) for controlled release .
Q. How can computational methods guide the design of derivatives with improved binding affinity?
- Molecular docking : Screen derivatives against target crystal structures (e.g., PDB IDs) to prioritize candidates .
- MD simulations : Assess binding pocket stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with His123) .
- QSAR modeling : Correlate substituent electronegativity with IC50 values to predict activity trends .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzodioxole prep. | Catechol, K2CO3, DMF, 60°C | 78 | >95% | |
| Triazolopyridazine | Hydrazine hydrate, EtOH, reflux | 65 | 92% | |
| Sulfanyl coupling | NaH, DMF, RT, 12h | 82 | 98% |
Q. Table 2. Structural Modifications and Bioactivity
| Derivative | Modification | Target IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent compound | – | 120 ± 15 | 0.12 |
| Fluorinated | 4-F-benzodioxole | 85 ± 10 | 0.08 |
| Methylsulfonyl | -SO2CH3 | 95 ± 12 | 0.25 |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
